

Application Notes and Protocols: LY3295668 in Combination with Standard-of-Care Chemotherapy

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Compound of Interest		
Compound Name:	LY3295668	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and available data on the use of **LY3295668**, a selective Aurora Kinase A (AURKA) inhibitor, in combination with standard-of-care chemotherapy. The information is intended to guide preclinical and clinical research efforts in oncology.

Introduction

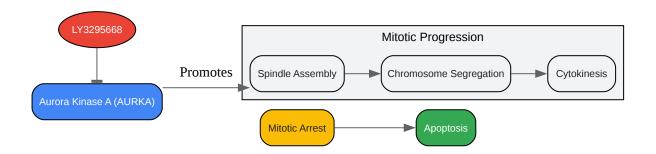
LY3295668 is an orally bioavailable and potent small molecule inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the tumorigenesis of various cancers, making it a rational target for therapeutic intervention. Preclinical models have demonstrated that **LY3295668** can induce mitotic arrest and apoptosis in cancer cells and shows significant anti-tumor efficacy as a single agent and in combination with standard-of-care agents in tumor xenograft models, including small-cell lung cancer.[1] The manageable toxicity profile of **LY3295668**, with low rates of hematologic toxicity, suggests its potential for combination with cytotoxic chemotherapy.[2]

Signaling Pathway

The primary mechanism of action of **LY3295668** is the inhibition of AURKA. This disruption of AURKA function leads to defects in mitotic spindle formation, ultimately resulting in mitotic



arrest and subsequent apoptosis in cancer cells.



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Caption: Mechanism of action of LY3295668.

Preclinical Data

Preclinical studies have shown the potential of **LY3295668** in combination with other agents. In small-cell lung cancer (SCLC) xenograft models, **LY3295668** has demonstrated significant efficacy in combination with standard-of-care agents.[1]

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of **LY3295668** in combination with a standard chemotherapy agent in a subcutaneous xenograft model.

- Cell Line and Animal Model:
 - Select a relevant human cancer cell line (e.g., NCI-H446 for SCLC).
 - Use immunodeficient mice (e.g., athymic nude or SCID).
- Tumor Implantation:
 - Inject cancer cells subcutaneously into the flank of the mice.
 - Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
- Treatment Groups:



- Randomize mice into the following treatment groups:
 - Vehicle control
 - LY3295668 alone
 - Standard chemotherapy agent alone
 - LY3295668 in combination with the standard chemotherapy agent
- Dosing and Administration:
 - LY3295668: Formulate as a solution in 20% 2-hydroxypropyl-β-cyclodextrin (HPBCD) in
 25 mmol/L phosphate buffer (pH 2). Administer orally (e.g., twice daily).[1]
 - Chemotherapy Agent: Administer according to standard preclinical protocols for the specific agent (e.g., intravenously or intraperitoneally).
- Efficacy Assessment:
 - Measure tumor volume with calipers at regular intervals.
 - Monitor animal body weight and overall health.
 - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
- Data Analysis:
 - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
 - Statistically analyze differences in tumor volume between groups.

Clinical Data Phase 1 Study in Relapsed/Refractory Neuroblastoma (NCT04106219)



A Phase 1 dose-escalation study evaluated **LY3295668** erbumine as a monotherapy and in combination with topotecan and cyclophosphamide in children with relapsed/refractory neuroblastoma.[3]

Table 1: Efficacy Results in Relapsed/Refractory Neuroblastoma

Treatment Cohort	Number of Patients	Best Response	Overall Response Rate (CR+PR)	Disease Control Rate (CR+PR+MR+S D)
Monotherapy	N/A	1 Minor Response (MR), 1 Stable Disease (SD) >12 months	0%	N/A
Combination Therapy	25	2 Partial Responses (PR), 2 Minor Responses (MR), 6 Stable Disease (SD)	8%	52%

Data sourced from a Phase 1 dose-escalation study.[3]

Table 2: Safety Profile in Relapsed/Refractory Neuroblastoma (Combination Cohort)

Adverse Event	Grade	Frequency
Dose-Limiting Toxicities	Grade 3 Mucositis, Grade 4 Neutropenia	1 patient
Treatment-Related Adverse Events (TRAEs)	Any Grade	88% (22 patients)
Grade ≥3	72% (18 patients)	
Most Common High-Grade TRAE	Myelosuppression	N/A

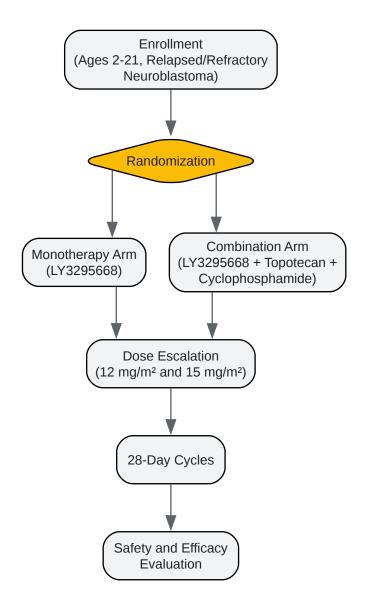


Data sourced from a Phase 1 dose-escalation study.[3]

Experimental Protocol: Phase 1 Neuroblastoma Combination Therapy

- Patient Population: Patients aged 2-21 years with relapsed/refractory neuroblastoma.[3]
- Treatment Regimen:
 - LY3295668 erbumine: Administered orally twice daily continuously at dose levels of 12 mg/m² and 15 mg/m².[3] The recommended Phase 2 dose was determined to be 15 mg/m².[3]
 - Topotecan and Cyclophosphamide: Administered intravenously.[3]
 - Treatment was administered in 28-day cycles.[3]
- Study Design: A rolling 6 design was used for dose escalation in both monotherapy and combination cohorts.[4]
- Primary Objective: To determine the safety and recommended Phase 2 dose of LY3295668
 as a single agent and in combination.
- Secondary Objectives: To evaluate the anti-tumor activity of LY3295668 alone and in combination.





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Caption: Phase 1 Neuroblastoma Trial Workflow.

Phase Ib/II Study in EGFR-Mutant NSCLC (NCT05017025)

A Phase Ib/II trial is currently evaluating the safety and efficacy of **LY3295668** in combination with osimertinib for patients with advanced or metastatic EGFR-mutant non-squamous non-small cell lung cancer who have progressed on a prior EGFR TKI.[5]

Table 3: Preliminary Efficacy in EGFR-Mutant NSCLC



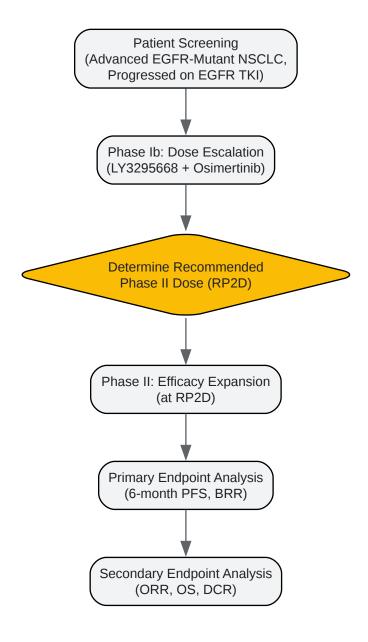
Efficacy Endpoint	Result	
6-month Progression-Free Survival (PFS) Rate	37% (10/27 patients)	
Best Objective Response Rate (BRR)	3 Partial Responses	

Preliminary data from the efficacy cohort (n=27).[6]

Experimental Protocol: Phase Ib/II NSCLC Combination Therapy

- Patient Population: Patients with advanced or metastatic EGFR-mutant non-squamous
 NSCLC who have progressed on a prior third-generation EGFR TKI.[5]
- Treatment Regimen:
 - LY3295668: 25 mg administered orally twice daily (BID).[6]
 - Osimertinib: 80 mg administered orally once daily (QD).[6]
 - Treatment is administered in 28-day cycles for up to 2 years.[5]
- Study Design: A Phase Ib dose-escalation to determine the recommended Phase II dose (RP2D), followed by a Phase II efficacy expansion cohort.
- Primary Objectives:
 - Phase Ib: To evaluate dose-limiting toxicity (DLT) and establish the RP2D.
 - Phase II: To assess the 6-month PFS rate and best objective response rate (BRR).[5]
- Secondary Objectives: To determine the objective response rate (ORR), overall survival (OS), and disease control rate (DCR).[5]





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Caption: Phase Ib/II NSCLC Trial Workflow.

Conclusion

LY3295668 in combination with standard-of-care chemotherapy presents a promising therapeutic strategy. The available clinical data, though early, suggests a manageable safety profile and potential for anti-tumor activity in heavily pre-treated pediatric neuroblastoma and advanced EGFR-mutant NSCLC. Further investigation, particularly from ongoing and future clinical trials, is necessary to fully elucidate the efficacy and optimal combination partners for LY3295668 across various cancer types. The preclinical rationale for combining LY3295668



with chemotherapy in indications like SCLC warrants clinical exploration. Researchers are encouraged to consider the protocols and data presented herein for the design of future studies.

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